molecular formula C16H17ClN2O3S B2914870 3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide CAS No. 2097888-72-5

3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2914870
CAS No.: 2097888-72-5
M. Wt: 352.83
InChI Key: XHMCGZJLOBHQOE-UHFFFAOYSA-N
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Description

3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide ( 2097888-72-5) is a chemical compound with a molecular formula of C16H17ClN2O3S and a molecular weight of 352.84 g/mol . It is characterized by a sulfonamide group linking a chlorinated, methoxy-substituted benzene ring to a cyclopropyl-pyridinylmethyl moiety . This specific structure, particularly the sulfonamide functional group, suggests potential for diverse research applications and biological activity, similar to other compounds in its class that have been investigated for their properties as sodium channel inhibitors . Researchers can acquire this compound for their investigations; it is available from suppliers like Life Chemicals in various quantities, with common offerings including 5 mg, 20 mg, and 100 mg . This product is intended For Research Use Only and is not labeled or approved for diagnostic, therapeutic, or any personal use. Proper laboratory practices should be observed, including the use of personal protective equipment such as gloves and eyeshields . For comprehensive handling and safety information, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-22-16-7-5-13(8-14(16)17)23(20,21)19-10-11-2-6-15(18-9-11)12-3-4-12/h2,5-9,12,19H,3-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMCGZJLOBHQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key examples include:

Substituent Variations on the Pyridine Ring

  • Target Compound : The pyridine ring is substituted with a cyclopropyl group, a small, rigid moiety that may enhance metabolic stability and reduce steric hindrance for target binding .
  • Analog 1: 3-Chloro-N-[(6-(furan-2-yl)pyridin-3-yl)methyl]-4-methoxybenzenesulfonamide (CAS 2034476-42-9) replaces cyclopropyl with a furan-2-yl group.

Benzene Ring Substituents and Functional Group Modifications

  • CHIBA-3007 : A GlyT-1 inhibitor with a trifluoromethyl group and thiophen-3-yl substituent. The trifluoromethyl group increases lipophilicity (cLogP = 4.09), favoring blood-brain barrier penetration, while the thiophene may enhance π-π stacking interactions .
  • Example 57 Compound: A pyrazolopyrimidinyl-sulfonamide derivative with an isopropyl group.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents cLogP Application/Notes
Target Compound C₁₇H₁₆ClN₂O₃S 377.84 Cyclopropylpyridinyl, Cl, OMe ~3.5* Potential GlyT-1 inhibitor
Furan Analog C₁₇H₁₅ClN₂O₄S 378.8 Furan-2-yl, Cl, OMe ~3.0* Structural analog
CHIBA-3007 C₂₀H₁₈ClF₃N₂O₂S 454.88 Trifluoromethyl, Cl, thiophen-3-yl 4.09 GlyT-1 radioligand
Example 57 Compound C₂₉H₂₄F₂N₆O₄S 614.6 Pyrazolopyrimidinyl, isopropyl ~5.0* Anticancer/kinase target

*Estimated cLogP values based on structural analogs.

Key Research Findings and Implications

Impact of Cyclopropyl vs. Furan : The cyclopropyl group in the target compound likely improves metabolic stability compared to the furan analog, which may undergo oxidative degradation. This makes the cyclopropyl derivative more suitable for in vivo studies .

Role of Methoxy Group : The electron-donating methoxy group on the benzene ring may enhance hydrogen-bonding interactions with target proteins, contrasting with the electron-withdrawing trifluoromethyl group in CHIBA-3007, which prioritizes lipophilicity .

Sulfonamide vs. Amide Scaffolds : Unlike carbamothioyl-metal complexes (e.g., nickel complexes in ), the sulfonamide group in the target compound lacks metal-chelating capacity but offers stronger hydrogen-bond acceptor properties, favoring protein target engagement .

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